molecular formula C8H18O B078353 3,3-Dimethyl-1-hexanol CAS No. 10524-70-6

3,3-Dimethyl-1-hexanol

Cat. No.: B078353
CAS No.: 10524-70-6
M. Wt: 130.23 g/mol
InChI Key: RAKYQWCHMSXUEG-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1-hexanol is an organic compound with the molecular formula C8H18O. It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is part of a hexane chain with two methyl groups at the third carbon position. This compound is known for its unique structural properties and is used in various chemical and industrial applications.

Scientific Research Applications

3,3-Dimethyl-1-hexanol has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications and effects on human health.

    Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,3-Dimethyl-1-hexanol can be synthesized through several methods. One common approach involves the reduction of 3,3-dimethyl-1-hexanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, this compound can be produced through catalytic hydrogenation of 3,3-dimethyl-1-hexanone. This process involves the use of a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions to achieve efficient conversion.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form 3,3-dimethyl-1-hexanone. Common oxidizing agents include chromium trioxide (CrO3) in acidic conditions or pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various halogenating agents for halogen substitution reactions

Major Products Formed:

    Oxidation: 3,3-Dimethyl-1-hexanone

    Reduction: Various alcohol derivatives

    Substitution: Halogenated compounds

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1-hexanol involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and other intermolecular interactions, influencing its reactivity and behavior in different environments. The hydroxyl group can act as a nucleophile, participating in various chemical reactions.

Comparison with Similar Compounds

  • 3,3-Dimethyl-1-pentanol
  • 3,3-Dimethyl-1-heptanol
  • 2,2-Dimethyl-1-hexanol

Comparison: 3,3-Dimethyl-1-hexanol is unique due to the specific positioning of its methyl groups and hydroxyl group, which influences its physical and chemical properties. Compared to similar compounds, it may exhibit different boiling points, solubility, and reactivity, making it suitable for specific applications where these properties are advantageous.

Properties

IUPAC Name

3,3-dimethylhexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O/c1-4-5-8(2,3)6-7-9/h9H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAKYQWCHMSXUEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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